REACTION_CXSMILES
|
[CH:1]1([NH:7][C:8]2[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][N:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[Si](C)(C)[CH3:22]>CO>[CH:1]1([NH:7][C:8]2[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:11]([C:12]([O:14][CH3:22])=[O:13])=[CH:10][N:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1=NC=C(C(=O)O)C=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at strong reflux for 72 h, during which time the pH
|
Duration
|
72 h
|
Type
|
TEMPERATURE
|
Details
|
to maintain an acidic solution
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, 7:2:1 hexanes/dichloromethane/methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC1=NC=C(C(=O)OC)C=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |